Welcome to the BenchChem Online Store!
molecular formula C10H15NO B1593373 2-(3-Methoxyphenyl)propan-1-amine CAS No. 754913-55-8

2-(3-Methoxyphenyl)propan-1-amine

Cat. No. B1593373
M. Wt: 165.23 g/mol
InChI Key: DUTAQBNSDZCPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07790745B2

Procedure details

To a solution of 2-(3-methoxyphenyl)propanenitrile (1.33 g, 8.26 mmol) in THF (10 mL) at room temperature was added lithium aluminum hydride (9.1 mL, 1M in THF, 9.1 mmol). The reaction was stirred overnight. More lithium aluminum hydride (0.5 mL) was added and the reaction was refluxed for 4 h. 1 N HCl was added carefully to quench the reaction. It was diluted with ether, washed with H2O. Aqueous layer was treated with NaOH and extracted with CH2Cl2. CH2Cl2 layer was washed with saturated NaCl, dried and concentrated to give 2-(3-methoxyphenyl)-propan-1-amine (761 g, 56% yield) as a pale yellow oil. HPLC retention time (Method C)=1.59 min. LC/MS (ESI) (M+H)+=166.07. 1H NMR (CDCl3, 400 MHz) δ ppm 1.24 (d, J=6.85 Hz, 3H), 2.65-2.77 (m, 1H), 2.85 (d, J=8 Hz, 2H), 3.80 (s, 3H), 6.71-6.84 (m, 3H), 7.20-7.26 (m, 1H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:12])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>C1COCC1.CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:12])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C#N)C
Name
Quantity
9.1 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
washed with H2O
ADDITION
Type
ADDITION
Details
Aqueous layer was treated with NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
CH2Cl2 layer was washed with saturated NaCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 761 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55758.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.